molecular formula C6H5F3N2O B113247 3-Amino-5-(trifluoromethyl)pyridin-2-ol CAS No. 90778-25-9

3-Amino-5-(trifluoromethyl)pyridin-2-ol

Cat. No. B113247
CAS RN: 90778-25-9
M. Wt: 178.11 g/mol
InChI Key: UKJVAYOQXPDMHO-UHFFFAOYSA-N
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Description

“3-Amino-5-(trifluoromethyl)pyridin-2-ol” is a chemical compound with the molecular formula C6H5F3N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are in great demand as synthons for pharmaceutical products .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “3-Amino-5-(trifluoromethyl)pyridin-2-ol”, has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “3-Amino-5-(trifluoromethyl)pyridin-2-ol” consists of a pyridine ring with an amino group at the 3rd position and a trifluoromethyl group at the 5th position . The presence of these functional groups contributes to the unique physicochemical properties of the compound .


Chemical Reactions Analysis

Pyridine derivatives, including “3-Amino-5-(trifluoromethyl)pyridin-2-ol”, can undergo various chemical reactions. For instance, whole cells of Burkholderia sp. MAK1 have been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-5-(trifluoromethyl)pyridin-2-ol” include a molecular weight of 178.11 g/mol . The compound has a trifluoromethyl group, which contributes to its unique physicochemical properties .

Scientific Research Applications

Synthesis Methods

  • Domino Process for Pyridine Synthesis : A novel method for synthesizing 3-H, 3-F, and 3-trifluoromethyl pyridines, including 3-Amino-5-(trifluoromethyl)pyridin-2-ol, has been developed. This method utilizes a C-F bond breaking of the anionically activated fluoroalkyl group, providing high yields under metal-free conditions (Chen et al., 2010).
  • Synthesis of Trifluoromethyl-Substituted Aminopyrroles : An innovative approach using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block enables the preparation of trifluoromethyl-substituted aminopyrroles. This is based on a 2H-azirine ring expansion strategy, highlighting the versatility of trifluoromethyl pyridines in complex molecule synthesis (Khlebnikov et al., 2018).

Biological and Chemical Applications

  • Anticancer Activity : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, closely related to 3-Amino-5-(trifluoromethyl)pyridin-2-ol, have been synthesized and showed promising bioactivity against various cancer cell lines. This research underscores the potential of such compounds in developing anticancer agents (Chavva et al., 2013).
  • Enzymatic Oxyfunctionalization : The use of enzymes or whole cells for the preparation of hydroxylated pyridines, like 3-Amino-5-(trifluoromethyl)pyridin-2-ol, offers an eco-friendly and efficient method for producing such compounds. Burkholderia sp. MAK1 has shown significant ability to convert various pyridine derivatives into their 5-hydroxy counterparts, emphasizing the role of biocatalysis in the chemical industry (Stankevičiūtė et al., 2016).

Industrial and Environmental Concerns

  • Toxicity Profile : A case study highlighted the toxic effects of a closely related compound, 5-amino-2-(trifluoromethyl)pyridine, which can be absorbed through the respiratory tract, causing serious health issues. This underlines the need for caution in the industrial handling of such compounds (Tao et al., 2022).

Future Directions

Trifluoromethylpyridines, including “3-Amino-5-(trifluoromethyl)pyridin-2-ol”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

3-amino-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJVAYOQXPDMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368036
Record name 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(trifluoromethyl)pyridin-2-ol

CAS RN

90778-25-9
Record name 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Wang, P Verma, G Xia, J Shi, JX Qiao, S Tao… - Nature, 2017 - nature.com
The directed activation of carbon–hydrogen bonds (C–H) is important in the development of synthetically useful reactions, owing to the proximity-induced reactivity and selectivity that is …
Number of citations: 312 www.nature.com

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